molecular formula C17H15N3O3S B5380627 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid

3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid

Cat. No. B5380627
M. Wt: 341.4 g/mol
InChI Key: VDAWRSWQVPZMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid is a chemical compound that has gained significant attention in scientific research. It is a member of the triazole family of compounds and is known for its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has potential applications in various scientific research fields. In medicine, it has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, it has been shown to have insecticidal and herbicidal properties. In material science, it has been shown to have potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death. It has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In fungal cells, it has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In bacterial cells, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid in lab experiments is its broad-spectrum activity against various types of cells, including cancer cells, fungal cells, and bacterial cells. Another advantage is its potential for use in combination therapies with other drugs. However, one limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential applications in other fields, such as energy storage and environmental remediation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid involves the reaction of 2-methoxyphenyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with thioacetic acid. The final step involves the reaction of the resulting compound with 4-chlorobenzoic acid. The synthesis method is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

properties

IUPAC Name

3-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-14-8-3-2-7-13(14)15-18-17(20-19-15)24-10-11-5-4-6-12(9-11)16(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAWRSWQVPZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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